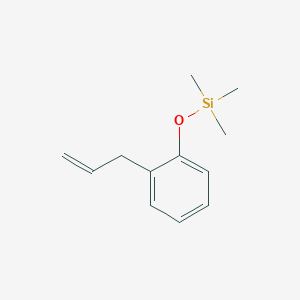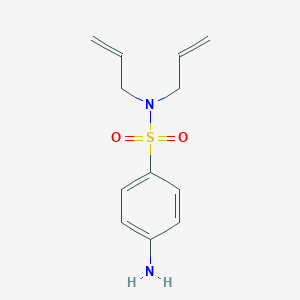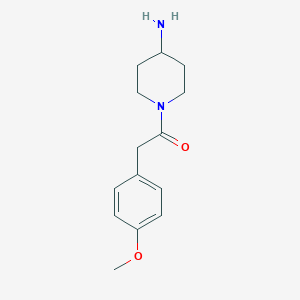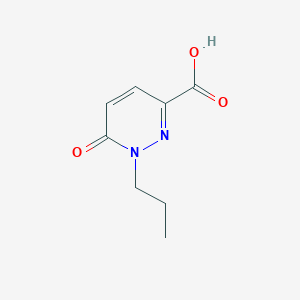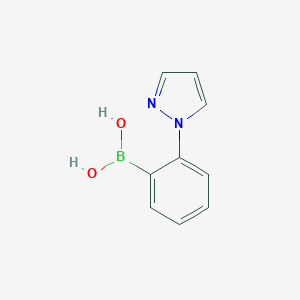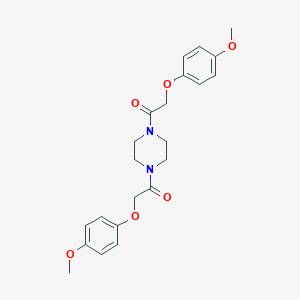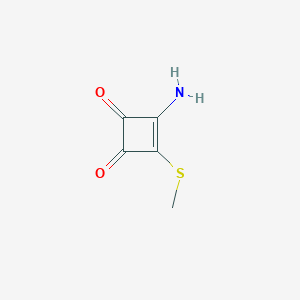![molecular formula C14H11BrN2OS B185475 N-[(4-bromophenyl)carbamothioyl]benzamide CAS No. 19249-89-9](/img/structure/B185475.png)
N-[(4-bromophenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)carbamothioyl]benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BPTB is a thioamide derivative that has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
BPTB exerts its effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. BPTB has also been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and survival.
Effets Biochimiques Et Physiologiques
BPTB has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and the reduction of pain and inflammation. BPTB has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
BPTB has several advantages and limitations for lab experiments. One of the advantages of BPTB is its high solubility in organic solvents, which makes it easy to use in various experiments. However, BPTB has some limitations, including its potential toxicity to cells and the need for further optimization of its synthesis methods to increase its yield and purity.
Orientations Futures
There are several future directions for the use of BPTB in scientific research. One of the most significant future directions is the development of BPTB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another future direction is the optimization of the synthesis methods of BPTB to increase its yield and purity. Additionally, further studies are needed to elucidate the mechanisms of action of BPTB and its effects on various cellular processes.
Méthodes De Synthèse
BPTB can be synthesized through various methods, including the reaction of 4-bromoaniline with thiocarbonyl S-imide followed by the reaction with benzoyl chloride. Another method involves the reaction of 4-bromoaniline with carbon disulfide followed by the reaction with benzoyl chloride. These methods have been optimized to increase the yield and purity of the synthesized BPTB.
Applications De Recherche Scientifique
BPTB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTB is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. BPTB has also been studied for its potential use in the treatment of cancer, where it has shown promising results in inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
19249-89-9 |
|---|---|
Nom du produit |
N-[(4-bromophenyl)carbamothioyl]benzamide |
Formule moléculaire |
C14H11BrN2OS |
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) |
Clé InChI |
DZERXFZLQUSBAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





